molecular formula C₁₃H₄D₇ClO B1164057 Chlorophene-d7

Chlorophene-d7

Cat. No.: B1164057
M. Wt: 225.72
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorophene-d7 (CAS 120-32-1) is a deuterium-labeled analog of Chlorophene, a chlorinated phenolic compound widely used as a disinfectant in household, medical, and veterinary applications . The deuterated form replaces seven hydrogen atoms with deuterium, enhancing its utility as an internal standard in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR). This isotopic labeling minimizes interference from the non-deuterated parent compound, enabling precise quantification in complex matrices . This compound is commercially available in high purity (≥98%) at quantities ranging from 5 mg to 50 mg, with applications in research, environmental monitoring, and quality control .

Properties

Molecular Formula

C₁₃H₄D₇ClO

Molecular Weight

225.72

Synonyms

4-Chloro-2-(phenylmethyl-d7)phenol;  4-Chloro-α-phenyl-o-cresol-d7;  2-Benzyl-4-_x000B_chlorophenol-d7;  2-Hydroxy-5-chlorodiphenylmethane-d7;  4-Chloro-2-benzyl-_x000B_phenol-d7;  5-Chloro-2-hydroxydiphenylmethane-d7;  Bio-Clave-d7;  Clorofene-d7;  Clorophene-d7;  Ketol

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Chlorophenols and Their Properties

Compound CAS Number Structure Toxicity (LD50, oral rat) Primary Applications
This compound 120-32-1 C12H2D7ClO Not applicable (research use) Analytical standard
2,3-Dichlorophenol 576-24-3 C6H4Cl2O 1,250 mg/kg Intermediate in pesticide synthesis
2,5-Dichlorophenol 583-78-8 C6H4Cl2O 2,560 mg/kg Disinfectant, dye synthesis
3,4-Dichlorophenol 14769-36-3 C6H4Cl2O 1,090 mg/kg Antimicrobial agent

Its role is confined to analytical workflows, whereas other chlorophenols are implicated in environmental persistence and bioaccumulation concerns .

Structural Analogues: Diphenylamine Derivatives

Diphenylamine analogs (e.g., tofenamic acid) share a biphenyl backbone with Chlorophene but differ in functional groups. For example:

  • Tofenamic Acid : Contains a carboxylic acid group, enabling anti-inflammatory activity .
  • This compound: Features a hydroxyl group and chlorine substituents, optimizing antiseptic properties in its non-deuterated form .

These structural differences dictate divergent biological activities and regulatory profiles.

Role in Chemical Analysis vs. Other Standards

This compound outperforms non-deuterated standards in analytical contexts:

  • Mass Spectrometry : Eliminates isotopic interference, improving accuracy in LC-MS/MS workflows .
  • NMR Spectroscopy : Distinct chemical shifts (e.g., δH = 2.3 ppm for -CD3 groups) aid in metabolite identification .

In contrast, non-labeled chlorophenols require derivatization (e.g., acetylation) for comparable sensitivity, increasing procedural complexity .

Research and Industrial Implications

This compound’s niche as a stable isotope-labeled compound distinguishes it from similar chlorinated aromatics.

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